Cas no 2171580-41-7 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylbutan-2-yl)carbamoylpropanoic acid)
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylbutan-2-yl)carbamoylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylbutan-2-yl)carbamoylpropanoic acid
- 2171580-41-7
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid
- EN300-1502673
-
- Inchi: 1S/C24H28N2O5/c1-4-24(2,3)26-22(29)20(13-21(27)28)25-23(30)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1-3H3,(H,25,30)(H,26,29)(H,27,28)
- InChI Key: XHFVGQIEWIQIHG-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)C(NC(C)(C)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 424.19982200g/mol
- Monoisotopic Mass: 424.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 642
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 105Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylbutan-2-yl)carbamoylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1502673-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid |
2171580-41-7 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1502673-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid |
2171580-41-7 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1502673-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid |
2171580-41-7 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1502673-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid |
2171580-41-7 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1502673-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid |
2171580-41-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1502673-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid |
2171580-41-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1502673-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid |
2171580-41-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1502673-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid |
2171580-41-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1502673-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid |
2171580-41-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1502673-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methylbutan-2-yl)carbamoyl]propanoic acid |
2171580-41-7 | 0.1g |
$2963.0 | 2023-06-05 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylbutan-2-yl)carbamoylpropanoic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylbutan-2-yl)carbamoylpropanoic acid
Comprehensive Overview of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylbutan-2-yl)carbamoylpropanoic acid (CAS No. 2171580-41-7)
In the realm of organic chemistry and pharmaceutical research, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylbutan-2-yl)carbamoylpropanoic acid (CAS No. 2171580-41-7) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated as Fmoc-protected amino acid derivative, is a critical intermediate in peptide synthesis and drug development. Its Fmoc group serves as a protective moiety, enabling precise control over chemical reactions, a feature highly sought after in modern synthetic methodologies.
The Fmoc-protected nature of this compound makes it indispensable in solid-phase peptide synthesis (SPPS), a technique widely used in biotechnology and pharmaceutical industries. Researchers frequently search for "Fmoc amino acid derivatives" or "CAS 2171580-41-7 applications" to explore its role in creating complex peptides and proteins. With the growing demand for peptide-based therapeutics, this compound has become a cornerstone in developing treatments for diseases such as diabetes, cancer, and autoimmune disorders.
One of the standout features of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylbutan-2-yl)carbamoylpropanoic acid is its compatibility with green chemistry principles. As sustainability becomes a focal point in chemical research, scientists are increasingly interested in "eco-friendly peptide synthesis" and "sustainable Fmoc reagents." This compound’s efficient deprotection under mild conditions minimizes waste and reduces the environmental impact of synthetic processes.
Another trending topic linked to this compound is its potential in personalized medicine. With advancements in AI-driven drug discovery, researchers are leveraging tools like machine learning to optimize the use of Fmoc-protected building blocks for tailored therapies. Queries such as "CAS 2171580-41-7 in drug design" reflect the compound’s relevance in cutting-edge research.
From a technical perspective, the carbamoylpropanoic acid backbone of this molecule offers versatility in modifying its side chains, making it valuable for structure-activity relationship (SAR) studies. Its 2-methylbutan-2-yl group introduces steric hindrance, which can be exploited to fine-tune the pharmacokinetic properties of derived peptides. This aligns with the rising interest in "peptide optimization techniques" and "improving drug bioavailability."
In summary, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylbutan-2-yl)carbamoylpropanoic acid (CAS No. 2171580-41-7) is a multifaceted compound with broad applications in peptide synthesis, sustainable chemistry, and innovative drug development. Its prominence in scientific literature and industry workflows underscores its importance as a high-value chemical entity.
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